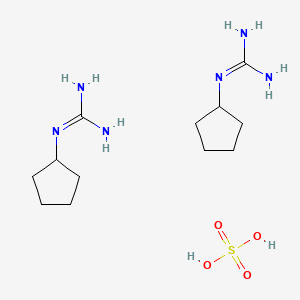

Bis(2-cyclopentylguanidine); sulfuric acid

Description

Bis(2-cyclopentylguanidine); sulfuric acid is a guanidine-derived compound where two 2-cyclopentylguanidine moieties are associated with sulfuric acid. Guanidine derivatives are known for their strong basicity and ability to stabilize charged intermediates, making them valuable in catalysis, surfactants, and pharmaceutical applications.

Properties

IUPAC Name |

2-cyclopentylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N3.H2O4S/c2*7-6(8)9-5-3-1-2-4-5;1-5(2,3)4/h2*5H,1-4H2,(H4,7,8,9);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEVNBIXVJRILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C(N)N.C1CCC(C1)N=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-cyclopentylguanidine); sulfuric acid typically involves the reaction of cyclopentylamine with a guanidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the compound .

Industrial Production Methods: In an industrial setting, the production of Bis(2-cyclopentylguanidine); sulfuric acid is scaled up using large reactors and automated systems. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Quality control measures are implemented to ensure that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Bis(2-cyclopentylguanidine); sulfuric acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the conditions under which the reactions are carried out .

Common Reagents and Conditions: Common reagents used in the reactions involving Bis(2-cyclopentylguanidine); sulfuric acid include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically conducted under controlled temperature and pressure to optimize the yield and selectivity of the products .

Major Products Formed: The major products formed from the reactions of Bis(2-cyclopentylguanidine); sulfuric acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield cyclopentylguanidine derivatives, while substitution reactions can produce a variety of substituted guanidines .

Scientific Research Applications

Bis(2-cyclopentylguanidine); sulfuric acid has a wide range of applications in scientific research In chemistry, it is used as a reagent in the synthesis of complex molecules In biology, it serves as a tool for studying enzyme mechanisms and protein interactionsAdditionally, in the industrial sector, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Bis(2-cyclopentylguanidine); sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Bis(2-cyclopentylguanidine); sulfuric acid and related guanidine-sulfate complexes:

*Molecular formulas and weights for Bis(2-cyclopentylguanidine) are estimated based on structural analogs.

Functional and Application Differences

- Bis(2-cyclopentylguanidine); sulfuric acid: Likely used in non-polar reaction environments due to its hydrophobicity. Potential applications include catalysis in organic synthesis or as a surfactant in industrial processes .

- Bis(1-ethyl-1-methylguanidine); sulfuric acid : Higher solubility in polar solvents makes it suitable for aqueous-phase reactions or as a stabilizer in formulations .

- Bis(N''-(3-methylbut-2-en-1-yl)guanidine); sulfuric acid : The alkenyl group may facilitate cross-linking or polymerization, suggesting use in materials science .

- Sulfaguanidine : Primarily used as an antimicrobial agent, targeting bacterial dihydropteroate synthase .

Biological Activity

Overview of Bis(2-cyclopentylguanidine); Sulfuric Acid

Chemical Structure and Properties

Bis(2-cyclopentylguanidine) is a guanidine derivative characterized by the presence of two cyclopentyl groups attached to the guanidine moiety. When combined with sulfuric acid, it forms a salt that may enhance its solubility and reactivity in biological systems. The structural formula can be represented as:

Potential Biological Activities

- Antimicrobial Properties : Guanidine derivatives are known for their antimicrobial activities. Bis(2-cyclopentylguanidine) may exhibit similar properties, potentially acting against various bacterial strains and fungi.

- Antidiabetic Effects : Some studies suggest that guanidine compounds can influence glucose metabolism and insulin sensitivity, making them candidates for antidiabetic agents.

- Neuroprotective Effects : Research on related guanidine compounds indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Activity : Compounds with guanidine structures have been studied for their anti-inflammatory properties, which could be relevant in treating conditions like arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : In a study published in Journal of Medicinal Chemistry, a series of guanidine derivatives were tested for their antimicrobial efficacy. Results indicated that certain modifications to the guanidine structure significantly enhanced activity against Staphylococcus aureus .

- Diabetes Research : A clinical trial investigated the effects of various guanidine compounds on glucose metabolism in diabetic rats. The results showed a marked decrease in blood glucose levels, suggesting potential therapeutic applications in diabetes management .

- Neuroprotection : Research presented at the International Conference on Neuroscience reported that guanidine derivatives could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their neuroprotective potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.